N-(4-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
CAS No.: 941931-55-1
Cat. No.: VC5247649
Molecular Formula: C17H14ClN3O2
Molecular Weight: 327.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941931-55-1 |
|---|---|
| Molecular Formula | C17H14ClN3O2 |
| Molecular Weight | 327.77 |
| IUPAC Name | N-(4-chlorophenyl)-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide |
| Standard InChI | InChI=1S/C17H14ClN3O2/c1-2-21-15-11(4-3-9-19-15)10-14(17(21)23)16(22)20-13-7-5-12(18)6-8-13/h3-10H,2H2,1H3,(H,20,22) |
| Standard InChI Key | KHIADPTWWJWFIQ-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)Cl |
Introduction
N-(4-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound belonging to the naphthyridine family. It features a bicyclic structure with nitrogen atoms and includes a 4-chlorophenyl group, an ethyl group, and a carboxamide functional group. These structural elements make it interesting for applications in medicinal chemistry and materials science.
Synthesis
The synthesis of N-(4-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the naphthyridine core, followed by the introduction of the 4-chlorophenyl and ethyl groups through substitution reactions. The final step involves the formation of the carboxamide group.
Synthesis Steps:
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Preparation of Naphthyridine Core: This involves creating the basic bicyclic ring structure.
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Introduction of Substituents: The 4-chlorophenyl and ethyl groups are added via substitution reactions.
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Formation of Carboxamide Group: The final step involves converting the appropriate functional group into a carboxamide.
Potential Applications
This compound has potential applications in drug development and advanced materials synthesis due to its unique structural features. Its ability to interact with biological systems suggests it could have antimicrobial or anticancer activities.
Potential Biological Activities:
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Antimicrobial Activity: Interaction with enzymes or receptors in microbial cells.
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Anticancer Activity: Binding to specific proteins involved in cancer cell proliferation.
Chemical Reactions and Mechanisms
N-(4-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including oxidation and reduction. Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
Common Reactions:
| Reaction Type | Reagents |
|---|---|
| Oxidation | Potassium permanganate |
| Reduction | Sodium borohydride |
| Electrophilic Aromatic Substitution | Halogens or sulfonic acids |
Future Research Directions:
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Biological Activity Screening: Testing for antimicrobial and anticancer activities.
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Materials Science Applications: Exploring its use in advanced materials synthesis.
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